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Compound of Interest

Compound Name: L-Psicose

Cat. No.: B7949172

An important clarification on L-Psicose vs. D-Psicose: The query specified L-psicose;
however, the vast body of scientific research focuses on its stereoisomer, D-psicose, also
known as D-allulose. D-psicose is a naturally occurring rare sugar, whereas L-psicose is not
found in nature and has not been the subject of significant therapeutic investigation[1].
Therefore, this technical guide will detail the potential therapeutic applications of D-psicose
(allulose), the compound of interest in the scientific and pharmaceutical communities.

D-psicose is a C-3 epimer of D-fructose, a monosaccharide that is found in small quantities in
wheat, fruits like grapes and figs, and sweeteners like molasses and maple syrup[2][3]. It offers
approximately 70% of the sweetness of sucrose with a negligible caloric value of 0.2-0.4 kcal/g,
compared to 4 kcal/g for sucrose[2][3]. Due to its low energy content and unique physiological
effects, D-psicose has garnered significant attention for its potential health benefits. The U.S.
Food and Drug Administration (FDA) has granted D-psicose the status of Generally
Recognized as Safe (GRAS).

Anti-Diabetic and Anti-Hyperglycemic Effects

D-psicose has demonstrated significant potential in managing hyperglycemia and type 2
diabetes through multiple mechanisms.

Mechanisms of Action

« Inhibition of Intestinal a-Glucosidases: D-psicose competitively inhibits intestinal a-
glucosidase enzymes, specifically sucrase and maltase. This inhibition delays the digestion
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of carbohydrates, thereby suppressing the sharp increase in postprandial blood glucose
levels.

o Enhanced Hepatic Glucokinase Activity: D-psicose promotes the translocation of glucokinase
from the nucleus to the cytoplasm in hepatocytes. This enhances the conversion of glucose
to glycogen in the liver, contributing to lower blood glucose levels.

o Stimulation of GLP-1 Secretion: Oral administration of D-psicose potently stimulates the
secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin
secretion, suppresses glucagon release, and slows gastric emptying. This effect is dose-
dependent and more potent than that of glucose or fructose.

o Preservation of Pancreatic B-cells: Long-term intake of D-psicose has been shown to
preserve pancreatic (-cell function and prevent the progression of type 2 diabetes in animal
models. This is associated with improved glycemic control and maintenance of plasma
insulin levels.

Signhaling and Metabolic Pathways
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Caption: D-psicose promoting glucokinase translocation in hepatocytes.
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Caption: D-psicose stimulating GLP-1 secretion from intestinal L-cells.

Quantitative Data
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Study Type

Animal Model

Dosage

Key Findings Reference

In vivo

C57BL/6J db/db

mice

200 mg/kg BW,

oral

Maintained blood
glucose at ~300
mg/dL over 28
days vs. a 2-fold
increase in
controls (P <
0.05).

In vivo

Wistar rats

0.2 g/kg with
sucrose/maltose

Significantly
inhibited the
increase in
plasma glucose
after sucrose or
maltose

ingestion.

In vivo

OLETF rats

5% D-psicose in

drinking water

Prevented the
progression of
T2DM for 60
weeks,
maintained blood
glucose levels,
and decreased
HbAlc.

In vivo

Rats

0.5-2.0 g/kg BW,

oral

Dose-
dependently
elevated plasma
GLP-1 levels for

over 2 hours.

Human

Normal adults

Acute dose

Decreased
glycemic
responses to an
oral maltodextrin

tolerance test.
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Experimental Protocols

Oral Carbohydrate Tolerance Test in Rats
e Animals: Male Wistar rats (6 months old).

e Protocol:

[¢]

Rats were fasted overnight.

o Oral administration of a solution containing either 2 g/kg body weight of sucrose, maltose,
or soluble starch, with or without 0.2 g/kg of D-psicose.

o Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-
administration.

o Plasma glucose concentrations were measured using a commercially available glucose
assay Kkit.

o Workflow:

Start:
Overnight Fasting
of Wistar Rats

Oral Administration:
Carbohydrate +/- D-Psicose

Plasma Glucose
Measurement

Blood Sampling (Tail Vein)
at 0, 30, 60, 120 min

End:
Data Analysis

Click to download full resolution via product page

Caption: Workflow for the oral carbohydrate tolerance test in rats.

Anti-Obesity and Body Weight Management

D-psicose has been shown to reduce body fat accumulation and aid in weight management,
making it a promising tool against obesity.

Mechanisms of Action

e Suppression of Hepatic Lipogenesis: D-psicose significantly reduces the activity of key
hepatic lipogenic enzymes, such as fatty acid synthase (FAS) and glucose-6-phosphate
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dehydrogenase. This leads to decreased fat synthesis in the liver.

¢ Increased Fatty Acid Oxidation: Studies suggest that D-psicose enhances fatty acid
oxidation, contributing to reduced fat storage.

+ Reduced Adipocyte Hypertrophy: By preventing the enlargement of fat cells, D-psicose helps
manage excessive fat accumulation.

* Appetite Suppression: D-psicose may contribute to appetite suppression, potentially through
central mechanisms involving neuropeptide Y neurons and by stimulating the release of
satiety hormones like GLP-1.

Signaling and Metabolic Pathways
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Caption: D-psicose regulation of lipid metabolism in the liver.

Quantitative Data
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Study Type Animal Model Dosage Key Findings Reference

Abdominal
adipose tissue
weight
5% D-psicose in significantly
diet for 28 days lower (P < 0.05)

compared to D-

In vivo Wistar rats

fructose and D-

glucose groups.

Body weight gain
and intra-

) ] abdominal
3% D-psicose in ) )
] ] ) adipose tissue
In vivo Wistar rats diet for 18 )
weight
months o
significantly

lower than

sucrose-fed rats.

Significantly
lower body
weight (389 g vs

] ] 426 g, p < 0.05)

] Sprague-Dawley 3% D-psicose in ]
In vivo and food intake
rats diet for 4 weeks

(23.8 g/day vs
25.7 g/day , p <
0.05) compared

to control.

Experimental Protocols

Long-Term Toxicity and Body Composition Study in Rats
e Animals: Male Wistar rats (3 weeks old).

e Protocol:
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o Rats were divided into two groups and fed diets containing either 3% D-psicose or 3%
sucrose for 12-18 months. The average daily intake was 1.28 g/kg for D-psicose and 1.22
g/kg for sucrose.

o Body weight and food intake were monitored regularly throughout the study.

o At the end of the study period, rats were euthanized, and various organs, including intra-
abdominal adipose tissue, were weighed.

o Blood samples were collected for clinical chemistry analysis.

o Gross pathological examinations were performed.

Anti-Inflammatory and Neuroprotective Effects

D-psicose exhibits both anti-inflammatory and neuroprotective properties, suggesting its
potential application in conditions associated with chronic inflammation and neurodegeneration.

Mechanisms of Action

» Anti-inflammatory: D-psicose can reduce the infiltration of macrophages in adipose tissue,
which is linked to obesity-associated inflammation. It also suppresses serum levels of pro-
inflammatory cytokines like TNF-a and IL-6.

o Neuroprotective: D-psicose has been shown to protect against 6-hydroxydopamine (6-
OHDA)-induced apoptosis in PC12 cells, an in vitro model for Parkinson's disease. This
protective effect is associated with an upregulation of intracellular glutathione, a key
antioxidant.

Quantitative Data
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Dosage/Conce o
Study Type Model . Key Findings Reference
ntration
Significant
protective effect
_ PC12 cells 50 mM D- _
In vitro ] against 200 puM
(neuronal) psicose )
6-OHDA-induced
apoptosis.
Significant
reduction in
inflammatory
) 5% D-psicose in markers and
In vivo OLETF rats

water

decreased
macrophage
infiltration in

adipose tissue.

Experimental Protocols

In Vitro Neuroprotection Assay

e Cell Line: Rat pheochromocytoma (PC12) cells.

e Protocol:

[¢]

PC12 cells were cultured under standard conditions.

o Cells were pre-treated with various concentrations of D-psicose (e.g., 50 mM) or other

sugars.

o Apoptosis was induced by exposing the cells to 200 uM 6-hydroxydopamine (6-OHDA).

o Cell viability and apoptosis were assessed using the MTT assay and TUNEL (terminal

deoxynucleotidyl transferase dUTP nick end labeling) assay.

o Intracellular glutathione levels were measured to assess the antioxidant response.
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Pharmacokinetics and Safety

Absorption, Distribution, Metabolism, and Excretion
(ADME)

D-psicose is readily absorbed from the small intestine into the bloodstream. Following oral
administration in rats, the maximum blood concentration is reached at approximately 1 hour.
However, it is poorly metabolized in the body and is not utilized for energy. The majority of
absorbed D-psicose is rapidly excreted unchanged in the urine. Studies in rats show that about
70% of ingested D-psicose is absorbed and excreted via urine, with a smaller fraction excreted
in the feces. The biological half-life in blood after intravenous administration is approximately
57 minutes.

Safety and Toxicology

D-psicose is considered safe for human consumption.

e Acute Toxicity: The oral LD50 in rats is 16 g/kg, classifying it as a substance of low acute
toxicity.

e Long-Term Toxicity: A long-term study where rats were fed a diet containing 3% D-psicose for
18 months found no adverse effects or treatment-related toxicity. While relative liver and
kidney weights were higher in the D-psicose group, this was not associated with any
pathological findings.

o Maximum Daily Intake: The maximum acceptable daily intake is suggested to be 0.9 grams
per kilogram of body weight. Excessive intake may lead to gastrointestinal discomfort.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Therapeutic Potential of D-
Psicose (Allulose)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7949172#potential-therapeutic-applications-of-I-
psicose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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